molecular formula C21H17NO3S B11183332 (3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone

(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B11183332
M. Wt: 363.4 g/mol
InChI Key: DCJKETQGTMCSER-UHFFFAOYSA-N
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Description

10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they are used as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE typically involves the acylation of phenothiazine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Preparation of 3,5-Dimethoxybenzoyl Chloride: This is synthesized from 3,5-dimethoxybenzoic acid by reacting it with thionyl chloride (SOCl2).

    Acylation Reaction: Phenothiazine is reacted with 3,5-dimethoxybenzoyl chloride in the presence of AlCl3 to yield 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenothiazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:

    Blocking Dopamine Receptors: This is particularly relevant in its potential antipsychotic activity.

    Inhibiting Histamine Receptors: Contributing to its antihistaminic effects.

    Interacting with Enzymes: Modulating enzyme activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antihistaminic properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and reduce side effects compared to other phenothiazine derivatives.

Properties

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C21H17NO3S/c1-24-15-11-14(12-16(13-15)25-2)21(23)22-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)22/h3-13H,1-2H3

InChI Key

DCJKETQGTMCSER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC

Origin of Product

United States

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